(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol
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Overview
Description
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol is an organic compound with the molecular formula C15H18O. It is characterized by its unique structure, which includes three double bonds and two triple bonds within a 15-carbon chain, along with a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol typically involves multi-step organic reactions. One common method includes the coupling of appropriate alkyne and alkene precursors under specific conditions to form the desired triene-diyne structure. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation .
Chemical Reactions Analysis
Types of Reactions
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,8,10-Pentadecatriene-4,6-diyne-1-ol
- 1,8,10-Pentadecatriene-4,6-diyne-2-ol
- 1,8,10-Pentadecatriene-4,6-diyne-5-ol
Uniqueness
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol is unique due to the position of its hydroxyl group and the specific arrangement of its double and triple bonds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
19833-08-0 |
---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.308 |
IUPAC Name |
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol |
InChI |
InChI=1S/C15H18O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h4,7-10,15-16H,2-3,5-6H2,1H3/b8-7+,10-9+ |
InChI Key |
ZFRFUEUAQAPXBJ-XBLVEGMJSA-N |
SMILES |
CCCCC=CC=CC#CC#CC(C=C)O |
Synonyms |
(8E,10E)-1,8,10-Pentadecatriene-4,6-diyn-3-ol |
Origin of Product |
United States |
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